6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11050852
InChI: InChI=1S/C16H16O3/c1-5-11-9(3)13-6-12-8(2)10(4)18-14(12)7-15(13)19-16(11)17/h6-7H,5H2,1-4H3
SMILES: CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C
Molecular Formula: C16H16O3
Molecular Weight: 256.30 g/mol

6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC11050852

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
IUPAC Name 6-ethyl-2,3,5-trimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C16H16O3/c1-5-11-9(3)13-6-12-8(2)10(4)18-14(12)7-15(13)19-16(11)17/h6-7H,5H2,1-4H3
Standard InChI Key USSZROTZVDHBKM-UHFFFAOYSA-N
SMILES CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C
Canonical SMILES CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Introduction

6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromens. These compounds are characterized by their fused furan and chromene ring systems, which confer unique chemical properties and potential biological activities. The molecular formula for this compound is C16H16O3, with a molecular weight of approximately 272.29 g/mol .

Synthesis and Chemical Reactivity

The synthesis of 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves several steps, which can be optimized using industrial methods such as continuous flow reactors and automation to enhance yield and reduce costs. The chemical reactivity of this compound can be attributed to its functional groups, allowing it to undergo various reactions that are essential for exploring modifications to enhance its biological activity or facilitate synthesis.

Comparison with Related Compounds

Other compounds in the furochromen class, such as 6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, have demonstrated significant antifungal properties. The unique combination of ethyl and methyl substituents in 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one may confer distinct chemical and biological properties compared to these related compounds.

CompoundMolecular WeightBiological Activity
6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one272.29 g/molPotential therapeutic applications, limited studies
6-Ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one426.49 g/molSignificant antifungal properties

Future Research Directions

Future studies should focus on the detailed biological evaluation of 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one, including its potential antioxidant, anti-inflammatory, and antifungal activities. Additionally, exploring its structural modifications could lead to enhanced biological efficacy and novel therapeutic applications.

Given the current state of research, there is a need for more comprehensive studies on this compound to fully understand its potential and limitations.

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